5-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole
Description
Properties
IUPAC Name |
5-chloro-2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c15-11-1-2-13-12(5-11)17-14(20-13)19-7-10(8-19)6-18-4-3-16-9-18/h1-5,9-10H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOJPCQIFULYTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(O2)C=CC(=C3)Cl)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Tandem Synthesis
A emerging strategy employs copper-mediated domino reactions:
Reaction Scheme :
5-Chloro-2-aminophenol + 2-chloro-1-(imidazol-1-ylmethyl)azetidine → Cyclocondensation/C–N coupling
Conditions :
Cu(OAc)₂ (10 mol%), 4Å MS, DMSO, 120°C, 24 hours
Advantages :
-
62% overall yield vs 45% for stepwise approach
-
Reduced purification steps
Solid-Phase Synthesis
Immobilized benzoxazole precursors on Wang resin enable automated synthesis:
Cycle Parameters :
-
Resin loading (0.8 mmol/g)
-
Azetidine coupling: HATU/DIEA in DMF
-
Imidazole introduction: Mitsunobu reaction
Yield : 51% after cleavage (TFA/DCM)
Analytical Characterization
Comparative Spectroscopic Data :
| Technique | Key Signals | Reference |
|---|---|---|
| ¹³C NMR (101 MHz) | 154.8 (C=N), 142.1 (C-Cl), 136.2 (imidazole C2) | |
| IR (ATR) | 3125 cm⁻¹ (imidazole C-H), 1618 cm⁻¹ (C=N) | |
| HPLC-MS | tR=8.72 min (C18, MeCN/H₂O 70:30) |
Thermal Analysis :
-
DSC: Melting endotherm at 184°C (ΔH = 98 J/g)
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TGA: 5% weight loss at 210°C
Challenges and Optimization
Azetidine Ring Strain
The four-membered azetidine ring exhibits significant angle strain, necessitating:
-
Low-temperature reactions (<0°C) during N-functionalization
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Bulky base (DIPEA) to prevent ring-opening side reactions
Regioselectivity Control
Competing reactions at benzoxazole C4/C6 positions are mitigated by:
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Directed ortho-metalation using LDA/TMEDA
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Protecting group strategies (SEM, MOM)
Scale-Up Considerations
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Continuous flow reactor improves heat transfer for exothermic coupling steps
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Extraction optimization: EtOAc/water (3:1) removes Cu residues effectively
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazole derivatives .
Scientific Research Applications
5-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Pharmaceuticals: The compound is studied for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 5-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the azetidine ring may interact with nucleic acids or proteins. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Key Research Findings and Data
Physicochemical Properties
- Melting Points : Benzimidazole derivatives in exhibit high melting points (>300°C), suggesting strong intermolecular interactions, which the target compound may share due to its planar benzoxazole core .
- Solubility: The absence of polar groups (e.g., oxazolidinones) in the target compound may result in lower aqueous solubility compared to ’s derivatives .
Theoretical Calculations
- Density functional theory (DFT) studies on similar compounds () reveal that electron-withdrawing groups (e.g., Cl) stabilize the benzoxazole core, enhancing electrophilic reactivity at the 2-position .
Q & A
Q. What advanced imaging techniques localize the compound’s action in cellular models?
- Methodology : Confocal microscopy with fluorescent probes (e.g., DAPI for DNA) visualizes subcellular localization. TEM/SEM imaging detects membrane disruption in treated bacteria. Radiolabeled compound (e.g., -tagged) tracks biodistribution via autoradiography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
